molecular formula C19H25N3O B2722604 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile CAS No. 1025284-44-9

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile

Cat. No.: B2722604
CAS No.: 1025284-44-9
M. Wt: 311.429
InChI Key: KPMYENPZVCWNOA-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dimethylpropanoyl group, a piperazinyl phenyl group, and a prop-2-enenitrile moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Dehydration: Removing water from the β-hydroxy ketone to form an α,β-unsaturated ketone.

    Nitrile Formation: Introducing a nitrile group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale manufacturing. This includes using efficient catalysts, controlling reaction temperatures and pressures, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, alter gene expression, or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

  • 2-(2,2-Dimethylpropanoyl)-3-(4-phenyl)prop-2-enenitrile
  • 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperidinyl)phenyl)prop-2-enenitrile

Comparison: Compared to similar compounds, 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile stands out due to its unique piperazinyl phenyl group, which may confer distinct biological or chemical properties. This uniqueness can make it a valuable compound for specific research applications or industrial uses.

Properties

IUPAC Name

(2E)-4,4-dimethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]methylidene]-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-19(2,3)18(23)16(14-20)13-15-5-7-17(8-6-15)22-11-9-21(4)10-12-22/h5-8,13H,9-12H2,1-4H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMYENPZVCWNOA-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)N2CCN(CC2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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